

(2S)-N,N-dimethylpyrrolidine-2-carboxamide solubility and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B555227

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-N,N-dimethylpyrrolidine-2-carboxamide is a chiral organic compound with potential applications in pharmaceutical development and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly for formulation, process chemistry, and regulatory compliance. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**, outlines detailed experimental protocols for determining its solubility and stability, and presents a logical framework for these experimental workflows. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant data from structurally similar molecules to provide valuable context and direction for experimental design.

Introduction

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, a derivative of the amino acid L-proline, possesses a unique structural combination of a pyrrolidine ring and a dimethylcarboxamide group. This structure imparts specific chemical properties that influence its behavior in various

chemical and biological systems. Accurate data on its solubility in a range of solvents and its stability under different environmental conditions are critical for its application in drug discovery and development. This guide aims to be a foundational resource for researchers working with this molecule.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** are summarized below. It is important to note that much of the publicly available data is computed rather than experimentally determined.

Table 1: Physicochemical Properties of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
IUPAC Name	(2S)-N,N-dimethylpyrrolidine-2-carboxamide	PubChem[1]
CAS Number	29802-22-0	PubChem[1]
Computed XLogP3	-0.3	PubChem[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	250.2 °C at 760 mmHg (predicted)	GlobalChemMall[2]
Density	1.017 g/cm ³ (predicted)	GlobalChemMall[2]
Flash Point	105.1 °C (predicted)	GlobalChemMall[2]

Solubility Profile

Quantitative experimental solubility data for **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is not readily available in the public domain. However, based on its structure—a polar carboxamide group and a pyrrolidine ring—it is expected to be soluble in polar organic

solvents. For context, the solubility of the related compound, L-Prolinamide, is presented below.

Table 2: Qualitative and Quantitative Solubility of L-Prolinamide

Solvent	Solubility	Temperature (°C)	Source
Water	50 mg/mL	Not Specified	ChemicalBook[3][4]
Ethanol	50 mg/mL	Not Specified	ChemicalBook[3][4]
Methanol	Slightly Soluble	Not Specified	ChemicalBook[3][5]
Chloroform	Slightly Soluble	Not Specified	ChemicalBook[3][5]
DMSO	200 mg/mL (with sonication)	Not Specified	MedChemExpress[6]

It is anticipated that **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** will exhibit a similar solubility profile. To obtain precise quantitative data, the experimental protocol outlined in Section 5.1 should be followed.

Stability Profile

Detailed stability studies on **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** have not been published. However, the stability of the structurally related solvent, N,N-dimethylformamide (DMF), can offer some insights. DMF is stable at temperatures below 100°C but is known to hydrolyze in the presence of strong acids or bases, especially at elevated temperatures[7][8]. The amide bond in **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is also susceptible to hydrolysis under acidic or basic conditions. L-Prolinamide is reported to be stable under normal temperatures and pressures[4].

Table 3: Predicted Stability of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**

Condition	Predicted Stability	Potential Degradation Pathway
pH	Unstable at low and high pH	Hydrolysis of the amide bond to form (2S)-pyrrolidine-2-carboxylic acid and dimethylamine.
Temperature	Stable at ambient temperatures. Degradation may occur at elevated temperatures.	Thermal decomposition.
Light	Likely stable, but photostability testing is recommended.	Photolytic degradation.
Oxidation	Susceptible to oxidation.	Oxidation of the pyrrolidine ring.

To ascertain the stability of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**, a comprehensive stability testing program as detailed in Section 5.2 is essential.

Experimental Protocols

Protocol for Quantitative Solubility Determination

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** to a vial containing a known volume of the selected solvent.
 - Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).
 - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, carefully remove the vials from the shaker bath.
 - Allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
 - Centrifuge the vials to further separate the solid from the supernatant.
 - Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to a concentration within the analytical range of the HPLC method.
- Analysis:
 - Analyze the diluted samples by a validated HPLC method to determine the concentration of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**.
 - Prepare a calibration curve using standard solutions of known concentrations.

- Calculation:
 - Calculate the solubility of the compound in the solvent at the specified temperature using the concentration obtained from the HPLC analysis and the dilution factor.

Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** under various stress conditions, in accordance with ICH guidelines.

Materials:

- **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**
- Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Procedure:

- Forced Degradation Studies:
 - Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).
 - Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).
 - Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.
 - Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

- Photostability: Expose the solid compound and its solution to a light source as per ICH Q1B guidelines.
- Analyze samples at various time points to determine the extent of degradation.
- Long-Term and Accelerated Stability Studies:
 - Store samples of the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
 - Analyze samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
 - Monitor for changes in physical appearance, purity (by HPLC), and the formation of degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical workflow for determining the solubility and stability of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility and stability determination.

Conclusion

While specific experimental data for the solubility and stability of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** is currently limited, this guide provides a robust framework for researchers to obtain this critical information. By leveraging the provided experimental protocols and considering the properties of structurally similar compounds, scientists and drug development professionals can effectively characterize this molecule for its intended applications. The generation of precise solubility and stability data will be instrumental in advancing the use of **(2S)-N,N-dimethylpyrrolidine-2-carboxamide** in pharmaceutical and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-N,N-dimethylpyrrolidine-2-carboxamide | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. L-Prolinamide | 7531-52-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7531-52-4 CAS MSDS (L-Prolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 8. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]
- To cite this document: BenchChem. [(2S)-N,N-dimethylpyrrolidine-2-carboxamide solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555227#2s-n-n-dimethylpyrrolidine-2-carboxamide-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com